molecular formula C21H26N2O4S B11597993 methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11597993
M. Wt: 402.5 g/mol
InChI Key: WNMAGJFFCAXKIB-UHFFFAOYSA-N
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Description

Methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

The synthesis of methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, which share a similar core structure but differ in their substituents. These compounds may have different biological activities and applications. For example, 2-methoxyethyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a related compound with similar properties but different substituents . The uniqueness of methyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substituent pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 2,7-dimethyl-3-oxo-5-(4-pentoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-5-6-7-12-27-16-10-8-15(9-11-16)18-17(20(25)26-4)13(2)22-21-23(18)19(24)14(3)28-21/h8-11,14,18H,5-7,12H2,1-4H3

InChI Key

WNMAGJFFCAXKIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC

Origin of Product

United States

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